molecular formula C19H22O3 B14648222 Ethyl 3-hydroxy-3,5-diphenylpentanoate CAS No. 49747-98-0

Ethyl 3-hydroxy-3,5-diphenylpentanoate

Cat. No.: B14648222
CAS No.: 49747-98-0
M. Wt: 298.4 g/mol
InChI Key: ODUDLNSEFRSYKB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3,5-diphenylpentanoate is an organic compound with a complex structure that includes both hydroxy and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-3,5-diphenylpentanoate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and esterification steps. The reaction conditions often require the use of bases like sodium hydroxide and catalysts such as piperidine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting hydroxy groups to chlorides.

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of ethyl 3-hydroxy-3,5-diphenylpentanol.

    Substitution: Formation of ethyl 3-chloro-3,5-diphenylpentanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3,5-diphenylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3,5-diphenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

  • Ethyl 3-hydroxy-3,3-diphenylpropanoate
  • Ethyl 3-hydroxy-3,3-diphenylbutanoate

Comparison: Ethyl 3-hydroxy-3,5-diphenylpentanoate is unique due to its extended carbon chain and the presence of two phenyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

CAS No.

49747-98-0

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 3-hydroxy-3,5-diphenylpentanoate

InChI

InChI=1S/C19H22O3/c1-2-22-18(20)15-19(21,17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,21H,2,13-15H2,1H3

InChI Key

ODUDLNSEFRSYKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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